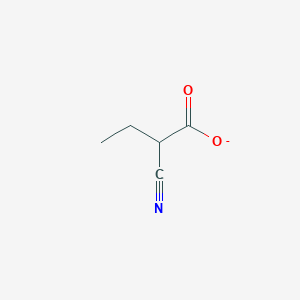

Cyano-ethyl-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6NO2- |

|---|---|

Molecular Weight |

112.11 g/mol |

IUPAC Name |

2-cyanobutanoate |

InChI |

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)/p-1 |

InChI Key |

XNINAOUGJUYOQX-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C#N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Esterification of Cyanoacetic Acid to Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of cyanoacetic acid to produce ethyl cyanoacetate (B8463686), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key reaction parameters based on published literature.

Introduction

Ethyl cyanoacetate is a versatile organic compound featuring both a carboxylate ester and a nitrile functional group.[1] This unique structure makes it a valuable starting material for a variety of chemical syntheses, particularly in the pharmaceutical industry for the production of drugs such as allopurinol (B61711) and trimethoprim.[1] The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for the synthesis of ethyl cyanoacetate from cyanoacetic acid and ethanol (B145695).[1][3][4]

Reaction Mechanism and Workflow

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4][5] The reaction mechanism involves the protonation of the carbonyl group of cyanoacetic acid, which enhances its electrophilicity. Subsequently, the nucleophilic oxygen of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, ethyl cyanoacetate, and regenerates the acid catalyst.[3][4][5][6] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3][4][7][8]

Reaction Scheme:

Caption: Overall reaction of cyanoacetic acid with ethanol to form ethyl cyanoacetate.

Experimental Workflow:

The general workflow for the synthesis of ethyl cyanoacetate via Fischer esterification involves the mixing of reactants and a catalyst, followed by heating under reflux, and subsequent purification of the product.

Caption: A typical experimental workflow for the synthesis of ethyl cyanoacetate.

Experimental Protocols

Several protocols for the Fischer esterification of cyanoacetic acid have been reported. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Protocol 1: Sulfuric Acid Catalysis

This classic method utilizes concentrated sulfuric acid as the catalyst.

-

Reactants and Reagents:

-

Cyanoacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98 wt%)

-

12% Ammonia (B1221849) water for neutralization

-

-

Procedure:

-

Dissolve cyanoacetic acid in ethanol in a reaction kettle. A typical molar ratio of cyanoacetic acid to ethanol is 1:3 to 1:4.[9]

-

With stirring and under room temperature conditions, slowly add concentrated sulfuric acid. The mass ratio of cyanoacetic acid to sulfuric acid can be controlled, for example, at 1:0.08.[9]

-

After the addition of the catalyst, heat the system to a reflux temperature, typically around 85°C, and maintain the reflux for approximately 4 hours.[9]

-

After the reaction is complete, distill the excess ethanol under normal pressure.[9]

-

Neutralize the remaining mixture by adding 12% ammonia water dropwise.[9]

-

The crude ethyl cyanoacetate can then be purified by distillation under reduced pressure. The product is typically collected at 97-98°C/16 mm Hg.[10][11]

-

Protocol 2: Mixed Acid Catalyst System

An alternative approach employs a mixed catalyst system to potentially enhance the reaction rate and yield.

-

Reactants and Reagents:

-

Procedure:

-

Add cyanoacetic acid, absolute ethanol, and the mixed catalyst to a four-necked flask equipped with an electric agitator and a condenser with a water separator.[2]

-

The optimal reaction conditions can be determined through experimental design, but a representative procedure involves a molar ratio of cyanoacetic acid to absolute ethanol of 1:3.5.[2]

-

The mixture is stirred and heated to a reaction temperature of 80°C for 3.5 hours.[2] The water formed during the reaction is collected in the water separator.

-

The progress of the reaction and the final product yield can be analyzed by gas chromatography.[2]

-

Purification is achieved through distillation.

-

Quantitative Data Summary

The efficiency of the Fischer esterification of cyanoacetic acid is influenced by several factors, including the molar ratio of reactants, catalyst amount, reaction temperature, and reaction time. An orthogonal experiment was conducted to investigate the optimal conditions using a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid.[2]

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |

| Molar Ratio (Cyanoacetic Acid:Ethanol) | 1:2.5 | 1:3.0 | 1:3.5 | 1:3.5 |

| Reaction Time (hours) | 2.5 | 3.0 | 3.5 | 3.5 |

| Reaction Temperature (°C) | 70 | 75 | 80 | 80 |

| Catalyst Amount (%) | 0.5 | 1.0 | 1.5 | 1.5 |

Data sourced from an orthogonal experimental study on the synthesis of ethyl cyanoacetate.[2]

The study concluded that the amount of catalyst had the most significant impact on the esterification rate, followed by the molar ratio, temperature, and reaction time.[2] Under the optimized conditions, a high esterification rate was achieved.[2] A separate procedure using sulfuric acid reported yields of 77-80%.[10][11]

Safety Considerations

-

Cyanoacetic acid and its derivatives are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

-

The reaction can generate heat. Ensure proper cooling and temperature control.

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

Conclusion

The Fischer esterification of cyanoacetic acid is a robust and widely used method for the synthesis of ethyl cyanoacetate. By carefully controlling reaction parameters such as catalyst selection, reactant ratios, temperature, and reaction time, high yields of the desired product can be achieved. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cerritos.edu [cerritos.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]

An In-depth Technical Guide on the Solubility of Cyanoethyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyanoethyl acetate (B1210297) (also known as ethyl cyanoacetate), a versatile reagent in organic synthesis. An understanding of its solubility is critical for its effective application in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Quantitative Solubility Data

The solubility of cyanoethyl acetate in various organic solvents is a key parameter for its application. While extensive quantitative data is not widely published, the following table summarizes the available information. It is important to note that temperature and the purity of both the solute and the solvent can significantly affect solubility.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | Water | 20-25 | 20 g/L | Quantitative | [1][2][3][4] |

| Alcohols | Ethanol | Not Specified | Very Soluble/Miscible | Qualitative | [5] |

| Methanol | Not Specified | Miscible (Expected) | Inferred | ||

| Propanol | Not Specified | Soluble (Expected) | Inferred | ||

| Butanol | Not Specified | Soluble (Expected) | Inferred | ||

| Ethers | Diethyl Ether | Not Specified | Very Soluble/Miscible | Qualitative | [5] |

| Tetrahydrofuran (THF) | Not Specified | Soluble (Expected) | Inferred | ||

| Esters | Ethyl Acetate | Not Specified | Soluble | Qualitative | [6] |

| Ketones | Acetone | Not Specified | Soluble (Expected) | Inferred | |

| Halogenated Hydrocarbons | Chloroform | Not Specified | Soluble | Qualitative | [6] |

| Dichloromethane | Not Specified | Soluble (Expected) | Inferred | ||

| Aromatic Hydrocarbons | Toluene | Not Specified | Likely Soluble | Inferred | |

| Benzene | Not Specified | Likely Soluble | Inferred | ||

| Aliphatic Hydrocarbons | Hexane | Not Specified | Likely Sparingly Soluble/Insoluble | Inferred | |

| Heptane | Not Specified | Likely Sparingly Soluble/Insoluble | Inferred |

Note: "Inferred" data is based on the general principle of "like dissolves like" and the known properties of cyanoethyl acetate as a polar aprotic solvent. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in chemical and pharmaceutical research. A well-established method for determining the solubility of a liquid in a liquid solvent is the gravimetric method, followed by analytical quantification.

Protocol: Determination of Cyanoethyl Acetate Solubility via the Gravimetric Method and Gas Chromatography (GC) Analysis

This protocol outlines a reliable method for determining the thermodynamic solubility of cyanoethyl acetate in an organic solvent.

1. Materials and Equipment:

-

Cyanoethyl acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Syringe filters (0.22 µm pore size)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Volumetric flasks and syringes

2. Preparation of Saturated Solution:

-

Add an excess amount of cyanoethyl acetate to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The solution should be continuously agitated during this time.

3. Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the two phases to separate.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant), ensuring that none of the undissolved cyanoethyl acetate phase is disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any microscopic droplets of the undissolved phase.

4. Quantification via Gas Chromatography (GC):

-

Calibration:

-

Prepare a series of standard solutions of cyanoethyl acetate in the chosen solvent at different known concentrations.

-

Inject each standard solution into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution to a suitable concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the GC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of cyanoethyl acetate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of cyanoethyl acetate solubility.

Caption: A flowchart of the experimental procedure for determining the solubility of cyanoethyl acetate.

Logical Relationships in Solubility

The solubility of cyanoethyl acetate in different organic solvents is governed by the principle of "like dissolves like." As a polar molecule containing both a nitrile (-C≡N) and an ester (-COOR) functional group, its solubility behavior can be predicted based on the polarity of the solvent.

Caption: The relationship between solute/solvent polarity and the solubility of cyanoethyl acetate.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl Cyanoacetate

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethyl cyanoacetate (B8463686). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features of the molecule, presents the data in a clear, tabular format, and details the experimental protocols for data acquisition.

Molecular Structure of Ethyl Cyanoacetate

Ethyl cyanoacetate is an organic compound with the chemical formula C₅H₇NO₂. Its structure consists of an ethyl ester group and a nitrile group attached to a central methylene (B1212753) carbon. The elucidation of this structure is heavily reliant on spectroscopic techniques such as NMR and IR.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl cyanoacetate, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the different types of protons in a molecule and their neighboring environments. The ¹H NMR spectrum of ethyl cyanoacetate is characterized by three distinct signals corresponding to the ethyl group's methyl and methylene protons, and the methylene protons adjacent to the cyano and ester groups.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Cyanoacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ |

| ~3.5 | Singlet | 2H | -CH₂-CN |

| ~4.2 | Quartet | 2H | -O-CH₂- |

Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of ethyl cyanoacetate displays signals for each of the five carbon atoms in its structure.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Cyanoacetate [3]

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~25 | -CH₂-CN |

| ~63 | -O-CH₂- |

| ~113 | -C≡N |

| ~162 | C=O |

Data is typically acquired in deuterated chloroform (CDCl₃).[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl cyanoacetate shows characteristic absorption bands for the nitrile (C≡N) and the ester (C=O) functional groups.

Table 3: Key IR Absorption Bands for Ethyl Cyanoacetate

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (Nitrile) |

| ~1740 | C=O (Ester) |

| ~1250 | C-O (Ester) |

| ~2980 | C-H (Aliphatic) |

Spectra are often recorded from a neat liquid film or a solution in a solvent like carbon tetrachloride (CCl₄).[2][4][5]

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra of ethyl cyanoacetate.

NMR Spectroscopy Experimental Protocol

This protocol outlines the steps for preparing a sample of ethyl cyanoacetate and acquiring its ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-20 mg of ethyl cyanoacetate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), which is suitable for nonpolar organic compounds.[6][7]

-

The sample can be dissolved in a clean vial before being transferred to the NMR tube or directly in the NMR tube.[7]

-

Use a pipette to carefully transfer the solution into a clean 5 mm NMR tube.[6]

-

If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[7]

-

-

NMR Spectrometer Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube to ensure it is clean before insertion into the spectrometer.[6]

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).[6]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, well-resolved peaks.[6]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[6]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay) and initiate data collection.[6]

-

IR Spectroscopy Experimental Protocol (Neat Liquid Film)

This protocol describes the preparation and analysis of a neat liquid sample of ethyl cyanoacetate using IR spectroscopy.

-

Sample Preparation :

-

IR Spectrometer Setup and Data Acquisition :

-

Background Spectrum : First, run a background scan with no sample in the beam path to record the spectrum of the ambient atmosphere (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.[8]

-

Sample Analysis : Place the prepared salt plates with the ethyl cyanoacetate film into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Interpretation and Workflow Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis and the experimental workflows.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information to elucidate the structure of ethyl cyanoacetate.

Caption: Logical flow from spectroscopic techniques to final structure.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and analyzing spectroscopic data for ethyl cyanoacetate.

Caption: General experimental workflow for NMR and IR analysis.

References

- 1. Ethyl cyanoacetate(105-56-6) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl cyanoacetate(105-56-6) 13C NMR [m.chemicalbook.com]

- 4. Ethyl cyanoacetate(105-56-6) IR Spectrum [m.chemicalbook.com]

- 5. Ethyl cyanoacetate [webbook.nist.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. youtube.com [youtube.com]

Tautomerism in Cyano-Ethyl-Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in ethyl 2-cyanoacetate. Drawing upon established principles from analogous compounds and theoretical modeling, this document elucidates the structural, energetic, and environmental factors governing the equilibrium between its keto and enol forms. This guide is intended to serve as a valuable resource for professionals in research and drug development who require a deep understanding of the physicochemical properties of this versatile chemical intermediate.

Introduction to Tautomerism in β-Keto Esters

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. In the case of ethyl 2-cyanoacetate, a β-keto ester, the most prominent form of tautomerism is the keto-enol equilibrium. This process involves the migration of a proton and the concomitant shift of a double bond, resulting in the coexistence of the keto form (a ketone) and the enol form (an enol).

The position of this equilibrium is highly sensitive to various factors, including the chemical structure of the compound, the solvent, temperature, and pH. For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, in β-dicarbonyl compounds like ethyl acetoacetate (B1235776) and, by extension, ethyl 2-cyanoacetate, the enol form can be significantly stabilized through intramolecular hydrogen bonding and the formation of a conjugated π-system.

The Tautomeric Equilibrium of Ethyl 2-Cyanoacetate

Ethyl 2-cyanoacetate (also known as ethyl cyanoacetate) primarily exists in the keto form under standard conditions. However, it can undergo tautomerization to its enol form, ethyl 2-cyano-2-hydroxyacrylate. The equilibrium between these two forms is a critical determinant of the compound's reactivity.

A similar trend is anticipated for ethyl 2-cyanoacetate. The strong electron-withdrawing nature of the nitrile group is expected to increase the acidity of the α-proton, potentially influencing the position of the tautomeric equilibrium compared to ethyl acetoacetate.

Data Presentation: Spectroscopic Characterization

The predominant tautomer of ethyl 2-cyanoacetate under normal conditions is the keto form. Its spectroscopic features are well-documented.

| Spectroscopic Data for Ethyl 2-Cyanoacetate (Keto Form) | |

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and a singlet for the α-methylene (CH₂) protons.[4] |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the α-methylene carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) stretch, the C≡N (nitrile) stretch, and C-H stretches.[5] |

Note: The enol form of ethyl 2-cyanoacetate is expected to exhibit distinct spectroscopic signals, including a signal for the enolic hydroxyl (-OH) proton in ¹H NMR, a C=C double bond signal in ¹³C NMR and IR, and an O-H stretching band in the IR spectrum. The absence of readily available experimental spectra showing these features suggests that the concentration of the enol form is typically low.

Experimental Protocols for Tautomer Analysis

The quantitative analysis of tautomeric equilibria is primarily accomplished through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool. The general protocols, largely based on studies of analogous β-dicarbonyl compounds, are detailed below.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This method relies on the principle that the keto and enol tautomers are distinct chemical species that give rise to separate sets of signals in the ¹H NMR spectrum. The interconversion between tautomers is typically slow on the NMR timescale at room temperature.

Methodology:

-

Sample Preparation: A solution of ethyl 2-cyanoacetate is prepared in the solvent of interest (e.g., CDCl₃, DMSO-d₆, C₆D₆). The concentration should be kept consistent across different solvents for meaningful comparison.

-

NMR Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Signal Integration: The integral of a characteristic signal for the keto form (e.g., the α-methylene protons) is compared to the integral of a characteristic signal for the enol form (e.g., the vinylic proton).

-

Calculation of Tautomeric Ratio: The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

Solvent Effect Studies

To investigate the influence of the solvent on the tautomeric equilibrium, the ¹H NMR analysis described above is repeated in a series of solvents with varying polarities and hydrogen-bonding capabilities.

Typical Solvents for Study:

-

Non-polar, aprotic: Carbon tetrachloride (CCl₄), cyclohexane, benzene-d₆

-

Polar, aprotic: Chloroform-d (CDCl₃), acetone-d₆, acetonitrile-d₃, dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Polar, protic: Methanol-d₄, ethanol-d₄, water (D₂O)

Mandatory Visualizations

Tautomeric Equilibrium of Ethyl 2-Cyanoacetate

Experimental Workflow for NMR-based Tautomer Analysis

Logical Relationship of Factors Affecting Enol Stability

The Role of Computational Chemistry

In the absence of extensive experimental data for ethyl 2-cyanoacetate, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[6][7]

Methodology:

-

Structure Optimization: The geometries of both the keto and enol tautomers are optimized in the gas phase and in various solvent continua using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Thermodynamic Analysis: From the calculated energies, thermodynamic parameters such as the change in Gibbs free energy (ΔG) for the tautomerization process can be determined.

-

Equilibrium Constant Estimation: The equilibrium constant (Keq) can be estimated from the calculated ΔG using the equation ΔG = -RTln(Keq).

Computational studies on related molecules have shown that the keto form is generally more stable, but the energy difference can be small, and solvent effects can significantly alter the predicted equilibrium.[7]

Conclusion

The tautomerism of ethyl 2-cyanoacetate is a critical aspect of its chemistry, influencing its reactivity and potential applications. While direct experimental quantification of its tautomeric equilibrium is not widely reported, a comprehensive understanding can be achieved through analogy with the well-studied ethyl acetoacetate and through the application of computational chemistry methods. The keto form is the predominant species, but the enol form, though present in smaller amounts, can play a crucial role in its chemical transformations. The experimental and theoretical frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to investigate and manipulate the tautomeric behavior of this important molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ethyl cyanoacetate(105-56-6) 1H NMR [m.chemicalbook.com]

- 5. Ethyl cyanoacetate [webbook.nist.gov]

- 6. jocpr.com [jocpr.com]

- 7. Tautomerization, acidity, basicity, and stability of cyanoform: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of Cyanoethyl Acetate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoethyl acetate (B1210297), a versatile bifunctional molecule, has carved a significant niche in the landscape of organic synthesis. Its unique structure, incorporating both a nitrile and an ester functional group, coupled with an active methylene (B1212753) group, renders it a valuable precursor for a diverse array of heterocyclic compounds, many of which form the core of important pharmaceutical agents. This technical guide delves into the discovery and history of cyanoethyl acetate, provides detailed experimental protocols for its synthesis, presents its key physicochemical properties in a structured format, and illustrates its synthetic utility through reaction pathways and workflows.

Discovery and Historical Context

While pinpointing the exact first synthesis of cyanoethyl acetate from available records is challenging, its emergence is intrinsically linked to the development of fundamental reactions in organic chemistry during the 19th century. The two primary routes to its synthesis, the Kolbe nitrile synthesis and the Fischer-Speier esterification, were established during this era, laying the groundwork for the preparation of cyanoethyl acetate and other related compounds.

The Kolbe nitrile synthesis , developed by Hermann Kolbe, provides a method for preparing nitriles by reacting alkyl halides with cyanide salts.[1][2] This reaction can be applied to the synthesis of cyanoethyl acetate by using ethyl chloroacetate (B1199739) and sodium cyanide.[3] Concurrently, the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, established an efficient method for converting carboxylic acids to esters in the presence of an acid catalyst.[4][5] This reaction is central to the synthesis of cyanoethyl acetate from cyanoacetic acid and ethanol (B145695).[3]

The historical development of these synthetic methods paved the way for the availability and subsequent exploration of cyanoethyl acetate as a key building block in organic chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of cyanoethyl acetate is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₂ | [3][6] |

| Molecular Weight | 113.11 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Pleasant, slight odor | [3][7] |

| Boiling Point | 208-210 °C | [5][6] |

| Melting Point | -22 °C | [5][6] |

| Density | 1.063 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.4180 | [5] |

| Solubility in Water | ~20 g/L | [6] |

| ¹H NMR (CDCl₃) | δ 4.25 (q, 2H), 3.45 (s, 2H), 1.30 (t, 3H) ppm | [8] |

| ¹³C NMR (CDCl₃) | δ 163.0, 113.8, 62.9, 25.0, 14.0 ppm | [9] |

| IR (neat) | 2985, 2260 (C≡N), 1745 (C=O), 1250, 1025 cm⁻¹ | [8][10] |

Key Synthesis Protocols

The following sections provide detailed experimental procedures for the two primary methods of synthesizing cyanoethyl acetate.

Fischer Esterification of Cyanoacetic Acid

This method involves the acid-catalyzed esterification of cyanoacetic acid with ethanol. It is a widely used and efficient laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: A mixture of cyanoacetic acid (1.0 mol), absolute ethanol (3.0 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reaction Execution: The mixture is heated to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure.

-

Purification: The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude cyanoethyl acetate.

-

Final Purification: The crude product is purified by vacuum distillation to obtain pure cyanoethyl acetate.

Kolbe Nitrile Synthesis from Ethyl Chloroacetate

This protocol, adapted from Organic Syntheses, describes the preparation of cyanoethyl acetate from ethyl chloroacetate and sodium cyanide.[4]

Experimental Protocol:

-

Preparation of Sodium Cyanoacetate (B8463686) Solution: In a 5-L round-bottomed flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 mL of water. The solution is warmed to 50°C and neutralized with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. In a separate beaker, 294 g (5.8 moles) of 97% sodium cyanide is dissolved in 750 mL of water warmed to 55°C.

-

Reaction Execution: The sodium chloroacetate solution is cooled to room temperature, and the sodium cyanide solution is added with rapid mixing and cooling under a water tap. The temperature of the reaction mixture should be maintained at or below 25°C. The mixture is then allowed to stand for at least 12 hours.

-

Isolation of Cyanoacetic Acid: The solution is filtered, and the cyanoacetic acid is liberated by adding 600 mL (a slight excess) of commercial hydrochloric acid with thorough stirring in a fume hood.

-

Esterification: The solution is evaporated under reduced pressure at 60–70°C. To the residue, 600 mL of absolute alcohol and 10 mL of concentrated sulfuric acid are added. The mixture is heated under a reflux condenser for three hours.

-

Purification: The excess alcohol and some of the water are removed by distillation under reduced pressure. The residue is again heated for two hours with 300 mL of absolute alcohol and an additional 4 mL of concentrated sulfuric acid. The combined products are distilled under reduced pressure, collecting the fraction at 97–98°C/16 mm Hg. This yields 474–492 g (77–80%) of cyanoethyl acetate.[4]

Synthesis Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and a general experimental workflow for the preparation of cyanoethyl acetate.

Applications in Drug Development

Cyanoethyl acetate is a crucial starting material for the synthesis of a wide range of heterocyclic compounds that are of significant interest in drug development. Its reactive nature allows for its incorporation into complex molecular scaffolds.

Synthesis of Allopurinol

Allopurinol, a drug used to treat gout and high uric acid levels, can be synthesized from cyanoethyl acetate.[3] The synthesis involves a Knoevenagel condensation with triethyl orthoformate, followed by cyclization with hydrazine (B178648) and subsequent reaction with formamide.

Synthesis of Trimethoprim

Trimethoprim, an antibiotic that inhibits dihydrofolate reductase, is another important pharmaceutical synthesized using cyanoethyl acetate.[3] The synthesis typically involves the reaction of cyanoethyl acetate with 3,4,5-trimethoxybenzaldehyde.

Conclusion

Cyanoethyl acetate remains a cornerstone in the field of organic synthesis, with a rich history rooted in the foundational principles of organic chemistry. Its accessibility through well-established synthetic protocols and its versatile reactivity make it an indispensable tool for researchers and professionals in drug development and fine chemical synthesis. The detailed information and protocols provided in this guide aim to facilitate its effective and safe utilization in the laboratory and beyond, fostering further innovation in the chemical sciences.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Ethyl cyanoacetate(105-56-6) 13C NMR spectrum [chemicalbook.com]

- 10. Ethyl cyanoacetate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Biginelli Reaction with Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable scaffolds in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This protocol focuses on the use of ethyl cyanoacetate (B8463686) as the active methylene (B1212753) component, which leads to the formation of 5-cyano-3,4-dihydropyrimidin-2(1H)-ones. The presence of the cyano group offers a versatile handle for further synthetic modifications.

This document provides detailed experimental procedures, a summary of reaction conditions and yields with various catalysts, and a visual representation of the experimental workflow.

Experimental Protocols

General Procedure for the Synthesis of 5-Cyano-3,4-dihydropyrimidin-2(1H)-ones

A typical experimental procedure for the Biginelli reaction using ethyl cyanoacetate involves the condensation of an aldehyde, ethyl cyanoacetate, and urea (B33335) or thiourea (B124793) in the presence of a catalyst.[1]

Materials:

-

Aldehyde (e.g., benzaldehyde (B42025) derivatives)

-

Ethyl cyanoacetate

-

Urea or Thiourea

-

Solvent (e.g., acetonitrile, ethanol (B145695), or solvent-free)[1][3]

-

Standard laboratory glassware

-

Heating and stirring apparatus (e.g., reflux condenser, magnetic stirrer with hotplate)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (e.g., 2 mmol), ethyl cyanoacetate (2 mmol), and urea or thiourea (3 mmol).[1]

-

Addition of Catalyst and Solvent: Add the catalyst (e.g., 0.2 mmol of TMSCl) and the solvent (e.g., 10 mL of acetonitrile).[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for the time specified (typically monitored by Thin Layer Chromatography until the aldehyde is consumed).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water (e.g., 20 mL) and stir for approximately 15 minutes to precipitate the product.[1]

-

Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water (e.g., 2 x 10 mL) followed by cold 90% ethanol (e.g., 15 mL) to afford the pure product.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation: Comparison of Catalysts and Reaction Conditions

The choice of catalyst and solvent significantly impacts the reaction time and yield. The following table summarizes the results from various studies on the Biginelli reaction with ethyl cyanoacetate.

| Aldehyde | Urea/Thiourea | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Thiourea | TMSCl (10) | Acetonitrile | 1 | 95 | [1] |

| Benzaldehyde | Thiourea | H3BO3 (10) | Acetonitrile | 3 | 82 | [1] |

| Benzaldehyde | Thiourea | H2C2O4 (10) | Acetonitrile | 3.5 | 78 | [1] |

| Benzaldehyde | Thiourea | DIPEAc | None | 0.5 | 94 | [3] |

| p-Nitrobenzaldehyde | Urea | TMSCl (10) | Acetonitrile | 1.5 | 96 | [1] |

| p-Nitrobenzaldehyde | Urea | H3BO3 (10) | Acetonitrile | 3.5 | 85 | [1] |

| p-Nitrobenzaldehyde | Urea | H2C2O4 (10) | Acetonitrile | 4 | 80 | [1] |

| p-Methoxybenzaldehyde | Thiourea | TMSCl (10) | Acetonitrile | 1.5 | 92 | [1] |

| p-Methoxybenzaldehyde | Thiourea | H3BO3 (10) | Acetonitrile | 4 | 78 | [1] |

| p-Methoxybenzaldehyde | Thiourea | H2C2O4 (10) | Acetonitrile | 4.5 | 75 | [1] |

Note: Yields are isolated yields. Reaction conditions can be further optimized for specific substrates. The use of trimethylsilyl (B98337) chloride (TMSCl) as a catalyst generally leads to shorter reaction times and higher yields.[1] Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be a highly effective catalyst under solvent-free conditions at room temperature.[3]

Mandatory Visualization

Experimental Workflow for Biginelli Reaction

The following diagram illustrates the general experimental workflow for the synthesis of 5-cyano-3,4-dihydropyrimidin-2(1H)-ones.

Proposed Reaction Mechanism

The following diagram illustrates a plausible reaction mechanism for the Biginelli reaction.

References

Application Notes and Protocols for the One-Pot Synthesis of Dihydropyridines Using Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) represent a critical class of heterocyclic compounds with significant therapeutic applications, most notably as calcium channel blockers for the treatment of cardiovascular diseases. The one-pot synthesis of these molecules is of paramount importance in medicinal chemistry and drug development due to its efficiency, atom economy, and the ability to rapidly generate diverse molecular libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the one-pot synthesis of various dihydropyridine (B1217469) derivatives utilizing ethyl cyanoacetate (B8463686) as a key building block. The methodologies described herein are based on multi-component reactions, offering a streamlined approach to these valuable scaffolds.

Reaction Principle and Mechanism

The one-pot synthesis of dihydropyridines and their analogs using ethyl cyanoacetate typically proceeds via a cascade of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization/aromatization. The overall transformation brings together multiple components in a single reaction vessel to rapidly build molecular complexity.

A plausible reaction mechanism for a four-component synthesis of a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative is depicted below. The reaction commences with the Knoevenagel condensation between an aldehyde and ethyl cyanoacetate. Concurrently, a ketone reacts with ammonia (B1221849) (from ammonium (B1175870) acetate) to form an enamine. The resulting α,β-unsaturated cyanoester then undergoes a Michael addition with the enamine. The final dihydropyridine scaffold is formed through intramolecular cyclization and subsequent dehydration.

Caption: Reaction mechanism for dihydropyridine synthesis.

Experimental Protocols

Protocol 1: Four-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles[1]

This protocol describes a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate.

Materials:

-

Aromatic ketone (e.g., acetophenone)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (B145695) (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic ketone (1 mmol), the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).

-

Add 30 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux with continuous stirring for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, IR, Mass Spectrometry).

Protocol 2: Three-Component Synthesis of N-Amino-3-cyano-2-pyridone Derivatives[2]

This protocol outlines the synthesis of N-amino-3-cyano-2-pyridone derivatives, which are structurally related to dihydropyridines, from cyanoacetohydrazide, ethyl cyanoacetate, and an aromatic aldehyde.

Materials:

-

Cyanoacetohydrazide

-

Ethyl cyanoacetate

-

Aromatic aldehyde

-

Ethanol/Water mixture

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve cyanoacetohydrazide (1 mmol), ethyl cyanoacetate (1 mmol), and the aromatic aldehyde (1 mmol) in a mixture of ethanol and water.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux with stirring for the time required to complete the reaction (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with a cold ethanol/water mixture to afford the pure N-amino-3-cyano-2-pyridone derivative.

-

Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Experimental Workflow

The general workflow for the one-pot synthesis of dihydropyridines is straightforward and can be adapted for high-throughput synthesis and library generation.

Caption: General experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of dihydropyridine derivatives using ethyl cyanoacetate and related active methylene compounds.

Table 1: Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [1]

| Entry | Aromatic Aldehyde (Ar) | Aromatic Ketone (Ar') | Product | Yield (%) |

| 1 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 75 |

| 2 | 4-Methoxyphenyl | Phenyl | 4-(4-Methoxyphenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 80 |

| 3 | 4-Nitrophenyl | Phenyl | 4-(4-Nitrophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 72 |

Table 2: Synthesis of 2-Amino-3-cyanopyridine Derivatives (Analogous reaction using malononitrile)[2][3]

| Entry | Aldehyde | Ketone | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine | 94 |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 2-Amino-3-cyano-4-(4-methylphenyl)-6-phenylpyridine | 90 |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 88 |

| 5 | Benzaldehyde | Cyclohexanone | 2-Amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline | 85 |

Table 3: Spectroscopic Data for a Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 4-(4-Chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 7.2-7.8 (m, 9H, Ar-H), 6.8 (s, 1H, pyridine-H), 12.1 (br s, 1H, NH) | 3450 (N-H), 2220 (C≡N), 1670 (C=O) | [M]+ calculated for C₁₈H₁₁ClN₂O, found [M]+ |

Conclusion

The one-pot synthesis of dihydropyridines and their analogs using ethyl cyanoacetate is a robust and versatile method for accessing a wide range of heterocyclic structures. The protocols provided herein offer a solid foundation for researchers in organic synthesis and medicinal chemistry to generate novel compounds for biological screening. The operational simplicity and efficiency of these multi-component reactions make them highly attractive for the rapid development of new therapeutic agents.

References

Application Notes: Ethyl Cyanoacetate as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoacetate (B8463686) is a highly valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the presence of multiple reactive sites: an active methylene (B1212753) group flanked by two electron-withdrawing groups (a nitrile and an ester), which can be readily deprotonated to act as a potent nucleophile.[3] This reactivity is fundamental for key transformations such as Knoevenagel condensations, Michael additions, and subsequent cyclization reactions, providing access to medicinally important scaffolds like pyridines, pyrimidines, thiophenes, and pyrazoles.[1][3][4]

This document provides detailed protocols and data for the synthesis of various heterocyclic systems using ethyl cyanoacetate as the starting material.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes. The reaction typically involves an α-methylene carbonyl compound, an activated nitrile like ethyl cyanoacetate, and elemental sulfur in the presence of a base.[5] This one-pot synthesis is highly efficient and provides access to thiophene (B33073) cores that are key substructures in many biologically active compounds.[5]

Experimental Protocol: Four-Component Gewald Reaction[6]

-

Reaction Setup: In a round-bottomed flask, combine an α-methylene carbonyl compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), a primary or secondary amine (1.0 mmol), and elemental sulfur (1.0 mmol).

-

Solvent and Catalyst: Add water (5 mL) and triethylamine (B128534) (1.5 mmol) to the mixture.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a short time frame (e.g., 30-60 minutes).

-

Work-up and Purification: The product often precipitates directly from the reaction mixture.[5] Collect the solid product by simple filtration.

-

Recrystallization: Wash the collected solid with cold water and recrystallize from an appropriate solvent system, such as ethyl acetate (B1210297)/hexanes, to obtain the pure 2-aminothiophene derivative.[5]

Summary of Yields for Gewald Reaction Products

| Entry | Carbonyl Compound | Amine | Product | Yield (%) |

| 1 | Cyclohexanone | Cyclohexanamine | 2-Amino-N-cyclohexyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 92 |

| 2 | 3-Pentanone | Cyclohexanamine | 2-Amino-N-cyclohexyl-4,5-diethylthiophene-3-carboxamide | 89 |

| 3 | Acetophenone | Morpholine | 2-Amino-3-(morpholine-4-carbonyl)-4-phenylthiophene | 85 |

| 4 | Propiophenone | Piperidine (B6355638) | 2-Amino-4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophene | 88 |

Data synthesized from protocols described in literature, such as Arkat USA[5].

Synthesis of 3-Cyano-2-Pyridones

Substituted 2-pyridone scaffolds are prevalent in numerous pharmaceutical agents and natural products.[6] Ethyl cyanoacetate serves as a key C3 synthon in multicomponent reactions for assembling these heterocyclic rings. The reaction often proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[6]

Experimental Protocol: One-Pot Synthesis of N-Amino-3-cyano-2-pyridones[7]

-

Reactant Mixture: In a suitable flask, dissolve an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and cyanoacetohydrazide (1 mmol) in a minimal amount of a green solvent like water or a water/ethanol (B145695) mixture.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.2 mmol).

-

Reaction Conditions: Reflux the reaction mixture with stirring. The reaction progress can be monitored by TLC until the starting aldehyde is consumed.

-

Product Isolation: Upon cooling, the product typically precipitates from the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then with cold ethanol to afford the pure N-amino-3-cyano-2-pyridone product.[6]

Summary of Yields for 3-Cyano-2-Pyridone Derivatives

| Entry | Aromatic Aldehyde | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Water | 5 | 88 |

| 2 | 4-Chlorobenzaldehyde | Water | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | Water/Ethanol | 6 | 85 |

| 4 | 4-Nitrobenzaldehyde | Water/Ethanol | 3 | 95 |

Data is representative of syntheses found in the literature[6].

Synthesis of Pyrimidines and Dihydropyrimidinones

Pyrimidines are fundamental components of nucleic acids and a core structure in many therapeutic agents.[7] Ethyl cyanoacetate can be used in reactions like the Biginelli condensation to form dihydropyrimidinones or react with amidine derivatives to construct the pyrimidine (B1678525) ring.[7][8]

Experimental Protocol: Biginelli-type Synthesis of Dihydropyrimidinones[9]

-

Reaction Setup: Combine an aldehyde (2 mmol), urea (B33335) or thiourea (B124793) (3 mmol), and ethyl cyanoacetate (2 mmol) in a flask with a suitable solvent such as acetonitrile (B52724) (10 mL).

-

Catalyst: Add a catalyst, for example, trimethylsilyl (B98337) chloride (TMSCl) (0.2 mmol).

-

Reaction Execution: Boil the mixture under reflux conditions. Monitor the reaction by TLC until the aldehyde is completely consumed.

-

Work-up: Pour the cooled reaction mixture into cold water (20 mL) and stir for 15 minutes.

-

Purification: Collect the resulting precipitate by filtration. Wash the solid sequentially with cold water (2 x 10 mL) and 90% ethanol (15 mL) to yield the pure product.[8]

Summary of Yields for Dihydropyrimidinone Synthesis

| Entry | Aldehyde | X (in (Thio)urea) | Catalyst | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | O | TMSCl | 1.5 | 94 |

| 2 | 4-Methylbenzaldehyde | O | TMSCl | 2.5 | 90 |

| 3 | 4-Methoxybenzaldehyde | S | TMSCl | 2.0 | 92 |

| 4 | 4-Nitrobenzaldehyde | S | TMSCl | 1.0 | 96 |

Table adapted from data presented by Sargordan, et al.[8]

Synthesis of Pyrazoles

Pyrazole (B372694) derivatives are known for their wide range of pharmacological activities. Ethyl cyanoacetate is a key component in multicomponent strategies for synthesizing highly substituted pyrazoles and fused pyrazole systems like pyrano[2,3-c]pyrazoles.[9][10]

Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles[11]

-

Reactant Mixture: In a one-pot setup, mix an aromatic aldehyde (1 mmol), hydrazine (B178648) monohydrate (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and ethyl cyanoacetate (1 mmol).

-

Catalyst and Solvent: Use a catalyst-free system with water as the solvent, often facilitated by methods like ultrasonic irradiation for a short duration (e.g., 30-90 seconds).[10]

-

Reaction Completion: The reaction proceeds rapidly, and the product precipitates from the aqueous medium.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

Summary of Yields for Pyrano[2,3-c]pyrazole Synthesis

| Entry | Aromatic Aldehyde | Conditions | Time | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Ultrasound/Water | 30 s | 95 |

| 2 | 4-Hydroxybenzaldehyde | Ultrasound/Water | 60 s | 92 |

| 3 | 4-Methylbenzaldehyde | Ultrasound/Water | 45 s | 94 |

| 4 | 2-Nitrobenzaldehyde | Ultrasound/Water | 90 s | 90 |

Data is representative of green synthesis protocols found in the literature[10].

Visualized Workflows and Mechanisms

General Synthesis Workflow

The versatility of ethyl cyanoacetate allows for a generalized workflow where it serves as a central building block for various heterocycles through a sequence of condensation, addition, and cyclization steps.

Caption: General workflow for heterocyclic synthesis using ethyl cyanoacetate.

Mechanism Pathway: Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis of pyridines is a classic example that showcases the stepwise reactivity of ethyl cyanoacetate, involving Knoevenagel condensation, Michael addition, and finally, cyclization and aromatization.[11][12]

Caption: Proposed mechanism for the Guareschi-Thorpe synthesis of pyridines.

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. nbinno.com [nbinno.com]

- 4. hetreocyclic applications of ethyl aceto acetate & ethyl cyano acetate | PPTX [slideshare.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. journals.iau.ir [journals.iau.ir]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Preventing side reactions in ethyl cyanoacetate applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl cyanoacetate (B8463686). Here, you will find detailed information to help you prevent and troubleshoot common side reactions encountered during its application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using ethyl cyanoacetate?

A1: The most prevalent side reactions involving ethyl cyanoacetate stem from the reactivity of its active methylene (B1212753) group and the susceptibility of its ester and nitrile functionalities to hydrolysis. Key side reactions include:

-

Self-condensation (Thorpe-Ziegler Reaction): Especially under basic conditions, ethyl cyanoacetate can react with itself to form a dimer, which can be a significant byproduct in reactions like the Michael addition.[1][2]

-

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid (cyanoacetic acid), and the nitrile group can be hydrolyzed to an amide or carboxylic acid, particularly under acidic or basic conditions and in the presence of water.[3][4]

-

Decarboxylation: The product of ester hydrolysis, cyanoacetic acid, is prone to decarboxylation upon heating, which can lead to the formation of acetonitrile.[5]

-

Michael Addition Adducts: In Knoevenagel condensations, the product can sometimes react with another equivalent of the ethyl cyanoacetate enolate in a Michael addition, leading to byproducts.[6]

-

Dialkylation and O-alkylation: During alkylation reactions, it is possible for two alkyl groups to add to the active methylene carbon (dialkylation) or for alkylation to occur on the oxygen atom of the enolate (O-alkylation), leading to undesired products.[7]

Q2: How can I minimize the self-condensation of ethyl cyanoacetate during a Michael addition reaction?

A2: Self-condensation is a common issue when using strong bases like sodium ethoxide.[1] To minimize this side reaction, consider the following strategies:

-

Choice of Base: Use a milder base. While strong bases are effective at deprotonating ethyl cyanoacetate, they can also promote self-condensation. The use of weaker organic bases or certain ionic liquids has been shown to favor the Michael addition over self-condensation.[1]

-

Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature can help to disfavor the self-condensation pathway.

-

Order of Addition: Add the base slowly to a mixture of the Michael acceptor and ethyl cyanoacetate. This helps to keep the concentration of the ethyl cyanoacetate enolate low, thereby reducing the likelihood of self-condensation.

Q3: My Knoevenagel condensation reaction is giving a low yield. What are the potential causes and how can I improve it?

A3: Low yields in Knoevenagel condensations are often due to suboptimal reaction conditions or catalyst inefficiency.[6] Here are some troubleshooting steps:

-

Catalyst Selection: The choice of catalyst is crucial. While traditional catalysts like piperidine (B6355638) are common, others such as DABCO, DIPEAc, or various heterogeneous catalysts can offer significantly higher yields and shorter reaction times.[6][8][9]

-

Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back towards the reactants.[6] Using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves can improve the yield.[6]

-

Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature for your chosen catalyst and for a sufficient amount of time. Monitor the reaction progress by TLC.[6]

-

Purity of Reactants: Impurities in either the aldehyde/ketone or ethyl cyanoacetate can inhibit the reaction. Ensure you are using high-purity starting materials.[6]

Q4: How can I prevent the hydrolysis of the ester and nitrile groups in ethyl cyanoacetate during aqueous workup?

A4: Hydrolysis is a significant concern during aqueous workup, especially if the reaction was performed under basic or acidic conditions. To minimize hydrolysis:

-

Neutralize Carefully: If the reaction is basic, neutralize it with a mild acid (e.g., ammonium (B1175870) chloride solution) to a neutral pH before extraction. If acidic, neutralize with a mild base (e.g., sodium bicarbonate solution). Avoid strong acids or bases for neutralization.

-

Minimize Contact Time: Perform the aqueous workup as quickly as possible to reduce the time the ethyl cyanoacetate is in contact with water.

-

Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove bulk water and can reduce the extent of hydrolysis.[10]

-

Work at Lower Temperatures: Performing the extraction and washing steps at a lower temperature (e.g., in an ice bath) can slow down the rate of hydrolysis.

Troubleshooting Guides

Knoevenagel Condensation

| Problem | Potential Cause | Troubleshooting Step |

| Low or No Product Yield | Inefficient catalyst | Screen different catalysts (e.g., piperidine, DABCO, DIPEAc).[6][8][9] |

| Presence of water in the reaction mixture | Use a Dean-Stark trap or add molecular sieves to remove water.[6] | |

| Suboptimal reaction temperature or time | Optimize temperature and monitor reaction progress by TLC.[6] | |

| Impure reactants | Use high-purity starting materials.[6] | |

| Formation of Side Products (e.g., Michael Adducts) | Reaction conditions favor further reaction | Adjust stoichiometry of reactants; consider a less reactive catalyst.[6] |

Michael Addition

| Problem | Potential Cause | Troubleshooting Step |

| Major product is the self-condensation product of ethyl cyanoacetate | Base is too strong (e.g., sodium ethoxide) | Use a milder base (e.g., an amine-based catalyst or an ionic liquid).[1] |

| High concentration of ethyl cyanoacetate enolate | Add the base slowly to a mixture of the Michael acceptor and ethyl cyanoacetate. | |

| Low yield of the desired adduct | Reversible Michael addition | Use a protic solvent to help protonate the intermediate enolate and shift the equilibrium towards the product. |

| Steric hindrance | Consider using a less sterically hindered Michael acceptor or a more reactive nucleophile if possible. |

Guareschi-Thorpe Pyridine (B92270) Synthesis

| Problem | Potential Cause | Troubleshooting Step |

| Low yield of the desired pyridine | Incomplete cyclization | Optimize reaction temperature and time. Monitor the reaction for the disappearance of intermediates.[11] |

| Side reactions of starting materials | Ensure correct stoichiometry of reactants. Consider using cyanoacetamide directly instead of generating it in situ from ethyl cyanoacetate and ammonia.[12] | |

| Inappropriate nitrogen source | Ammonium carbonate has been shown to be an effective nitrogen source and promoter for this reaction.[11] |

Data Presentation

Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Without Catalyst | Dichloromethane | Reflux | 12 h | 5 | [8] |

| Triethylamine | Dichloromethane | Reflux | 12 h | 60 | [8] |

| Piperidine | Dichloromethane | Reflux | 8 h | 72 | [8] |

| DIPEAc | Dichloromethane | 40-45 | 30 min | 91 | [8] |

| DABCO/[HyEtPy]Cl | Water | 50 | 40 min | 97 | [4] |

| Morpholine | Water | Room Temp | 1 h | 92.3 | [13] |

| Copper Powder | Ethanol (B145695) | 80 | 2 h | 99 | [14] |

Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation using a DABCO-based Catalytic System

This protocol is adapted from a high-yield procedure for the synthesis of ethyl 2-cyano-3-(4-chlorophenyl)acrylate.[4]

-

Catalyst Preparation: In a round-bottom flask, prepare the catalytic system by mixing N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mmol).

-

Reaction Mixture: To the stirred catalytic system, add 4-chlorobenzaldehyde (B46862) (10 mmol) and ethyl cyanoacetate (12 mmol).

-

Reaction Conditions: Stir the reaction mixture vigorously at 50 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically around 40 minutes).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).

-

Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Protocol 2: Guareschi-Thorpe Pyridine Synthesis in an Aqueous Medium

This protocol describes a green and efficient synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine.[2]

-

Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate (B1235776) (20 mmol), ethyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).

-

Solvent: Add a 1:1 mixture of ethanol and water as the solvent.

-

Reaction Conditions: Stir the mixture at 80 °C.

-

Product Isolation: The product typically precipitates from the reaction mixture upon cooling. Collect the solid by filtration, wash with cold water, and dry to obtain the desired pyridine derivative.

Protocol 3: Alkylation of Ethyl Cyanoacetate

This is a general procedure for the mono-alkylation of ethyl cyanoacetate.

-

Base and Enolate Formation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil. Add dry tetrahydrofuran (B95107) (THF) to the flask, and cool the suspension to 0 °C in an ice bath. Slowly add ethyl cyanoacetate (1 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Alkylation: Add the alkyl halide (1 equivalent) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

References

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. eurjchem.com [eurjchem.com]

- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Managing Cyanoacrylate Polymerization

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the polymerization of cyanoacrylate products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of cyanoacrylate adhesives in a laboratory setting.

Issue 1: Premature Polymerization in the Dispensing Nozzle or Container

-

Question: My cyanoacrylate adhesive is curing in the nozzle or solidifying in the bottle long before its expiration date. What is causing this and how can I prevent it?

-

Answer: Premature polymerization is most often caused by moisture contamination.[1] Cyanoacrylate polymerization is initiated by anions, and moisture from the air is a common initiator.[1][2][3][4][5][6][7][8] Each time the container is opened, ambient moisture is introduced.[1]

Preventative Measures:

-

Minimize Exposure: Keep the container tightly sealed when not in use and open it for the shortest duration possible.[5]

-

Proper Storage: Store unopened containers in a cool, dry place, such as a refrigerator, to extend shelf life.[5][9][10][11] However, once opened, do not refrigerate the container as this can cause condensation to form inside when it is brought to room temperature.[9][11] Always allow refrigerated products to reach room temperature before opening.[5][9][11]

-

Nozzle Care: Clean the dispenser nozzle with a dry, lint-free cloth after each use to prevent buildup of cured adhesive that can prevent a proper seal.[1]

-

Use of Desiccants: Store cyanoacrylate containers in an airtight environment with silica (B1680970) gel packs to absorb any excess moisture.[5][10]

-

Issue 2: Slow or Incomplete Curing on a Substrate

-

Question: The cyanoacrylate is taking much longer than expected to cure, or it remains tacky. Why is this happening?

-

Answer: Slow or incomplete curing can be attributed to several factors, primarily related to the substrate and the environment.

-

Acidic Surfaces: Cyanoacrylates are stabilized by weak acids to prevent premature polymerization in the container.[12][13] If the substrate surface is acidic (e.g., wood, leather, some papers, or dichromated metals), it can neutralize the basic initiators required for curing, thus slowing down or inhibiting the process.[12][14][15][16]

-

Low Humidity: The polymerization of cyanoacrylates is initiated by moisture.[2][6][7] In very dry environments (low relative humidity), the curing process can be significantly slower.[17][18]

-

Low Surface Energy Substrates: Some plastics, like polyethylene (B3416737) and polypropylene, have very low surface energy, which can be difficult for the adhesive to wet and bond to without proper surface treatment.[19][20]

-

Excessive Gap: Cyanoacrylates are not ideal for filling large gaps. If the space between the substrates is too large (typically > 0.010 inches), the adhesive may not cure completely through the gap.[21]

Solutions:

-

Use of Accelerators/Activators: For acidic surfaces or to speed up curing in general, an accelerator can be used.[15][16][17][22][23][24] These are typically solutions containing a weak base (like an amine) in a volatile solvent.[18][23] They can be applied to one of the substrates before bonding.[23]

-

Humidity Control: Maintain a relative humidity between 40% and 80% in the working environment for optimal curing.[15][17]

-

Surface Preparation: For low surface energy plastics, the use of a primer is recommended to increase the surface energy and promote adhesion.[19] For all substrates, ensure they are clean, dry, and free of contaminants like oils or mold release agents.[19][21]

-

Use Surface Insensitive Formulations: These adhesives are designed to cure quickly on a wider range of surfaces, including acidic ones.[12][14][25]

-

Issue 3: "Blooming" or a White, Powdery Residue Around the Bond Line

-

Question: After curing, a white, chalky residue has formed on the surface around the bond area. What is this and how can I prevent it?

-

Answer: This phenomenon is known as "blooming," "frosting," or chlorosis.[14][22][23][26] It occurs when unreacted cyanoacrylate monomers vaporize, react with moisture in the air, and then fall back onto the surface as a fine white powder.[14][22][23] While it is an aesthetic issue, it does not typically compromise the strength of the bond.[22]

Prevention Strategies:

-

Use Minimal Adhesive: Apply the smallest amount of adhesive necessary to form a good bond.[8][22] Excess adhesive is more likely to lead to blooming.[8][23]

-

Ensure Good Ventilation: Proper air circulation can carry the volatile monomers away from the parts before they have a chance to settle.[14][15][17][22]

-

Accelerate the Cure: Using an accelerator can speed up the polymerization, reducing the time available for monomers to vaporize.[15][17][22][23]

-

Use Low Bloom Formulations: Specialized cyanoacrylate formulations with higher molecular weight monomers are less volatile and therefore less prone to blooming.[14][15][17][22]

-

Control Humidity: Extremes in relative humidity can contribute to blooming. Aim for a range of 40-80%.[15][17]

-

Frequently Asked Questions (FAQs)

-

Q1: What is the basic mechanism of cyanoacrylate polymerization?

-